molecular formula C40H77NO7 B586427 Plasmalopsychosine A CAS No. 142506-73-8

Plasmalopsychosine A

Cat. No.: B586427
CAS No.: 142506-73-8
M. Wt: 684.056
InChI Key: RTZHDJLIONPBPT-YCERSGCQSA-N
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Description

Plasmalopsychosine A (PLPS A) is a lipid-conjugated glycosphingolipid characterized by a fatty aldehyde (plasmal) linked to psychosine (β-galactosylsphingosine) via a 4,6-cyclic acetal bond . It is predominantly found in human brain white matter and has emerged as a critical neuromodulator with neurotrophic and neuroprotective properties . PLPS A mimics nerve growth factor (NGF) by activating the Trk A receptor and mitogen-activated protein kinase (MAPK) pathway, thereby inducing neurite outgrowth in PC12 cells and preventing apoptosis under serum-deprived conditions .

Properties

CAS No.

142506-73-8

Molecular Formula

C40H77NO7

Molecular Weight

684.056

IUPAC Name

(4R,6R,7R)-6-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-4-(hydroxymethyl)-2-pentadecyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol

InChI

InChI=1S/C40H77NO7/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(43)33(41)32-45-40-37(44)39-38(35(31-42)46-40)47-36(48-39)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27,29,33-40,42-44H,3-26,28,30-32,41H2,1-2H3/b29-27+/t33-,34+,35+,36?,37+,38?,39?,40+/m0/s1

InChI Key

RTZHDJLIONPBPT-YCERSGCQSA-N

SMILES

CCCCCCCCCCCCCCCC1OC2C(OC(C(C2O1)O)OCC(C(C=CCCCCCCCCCCCCC)O)N)CO

Synonyms

plasmalopsychosine A

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Implications

Neurotrophic Mechanisms

  • Trk A Phosphorylation : PLPS A induces Trk A phosphorylation at 1–20 µM, comparable to NGF at 50 ng/mL .
  • MAPK Dynamics : PLPS A sustains MAPK activation beyond 24 hours, enhancing long-term neurite stability .

Therapeutic Potential

  • Neurodegenerative Diseases : PLPS A’s lipid solubility and BBB permeability make it a candidate for Alzheimer’s and Parkinson’s therapies .
  • Synergy with NGF : Combined PLPS A (10 µM) and NGF (50 ng/mL) treatment increases neurite outgrowth by 120%, suggesting combinatorial therapeutic strategies .

Q & A

Q. Table 1: Synthesis and Characterization Protocols for this compound

StepTechniqueParametersValidation Criteria
ExtractionFolch methodChloroform:methanol (2:1), 4°CLipid yield ≥80% of theoretical
PurificationSilica columnGradient elution (hexane:ethyl acetate)Purity ≥95% (HPLC)
Structural Analysis¹H/¹³C NMR600 MHz, CDCl3Match to reference spectra

Q. Table 2: Common Pitfalls in Bioactivity Studies

IssueMitigation StrategyReferences
Solvent cytotoxicityUse biocompatible carriers (e.g., DMSO ≤0.1%)
Batch variabilityInter-laboratory reagent cross-testing
Model specificityValidate findings in ≥2 experimental systems

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